molecular formula C10H8BrNO B13573172 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile

Cat. No.: B13573172
M. Wt: 238.08 g/mol
InChI Key: UUJYMMCEBGPRLY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or sodium thiolate.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-2-methyl-3-oxopropanoic acid.

    Reduction: 3-(4-Bromophenyl)-2-methyl-3-aminopropanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and nitrile group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into specific binding pockets, affecting the function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-2-methyl-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    3-(4-Bromophenyl)-2-methyl-3-aminopropanenitrile: Similar structure but with an amine group instead of a ketone group.

    4-Bromophenylacetic acid: Contains a bromine atom on the phenyl ring and a carboxylic acid group.

Uniqueness

3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

3-(4-bromophenyl)-2-methyl-3-oxopropanenitrile

InChI

InChI=1S/C10H8BrNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3

InChI Key

UUJYMMCEBGPRLY-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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